molecular formula C17H13F2N3O2 B2814165 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034475-66-4

1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2814165
CAS No.: 2034475-66-4
M. Wt: 329.307
InChI Key: UELSSWNHXKEGRW-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group, a furan ring, and a pyridine ring, all connected through a urea linkage. Its complex structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes:

    Formation of the Intermediate: The initial step involves the reaction of 2,6-difluoroaniline with an appropriate isocyanate to form an intermediate urea derivative.

    Coupling Reaction: The intermediate is then coupled with a furan-2-yl-pyridine derivative under specific conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and cost-effectiveness. This might involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of furanones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry: 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, this compound can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors. Its unique combination of functional groups may allow it to interact with biological targets in a specific manner, leading to therapeutic effects.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the furan and pyridine rings might participate in hydrogen bonding or π-π stacking interactions with the target molecule.

Comparison with Similar Compounds

    1-(2,6-Difluorophenyl)-3-(pyridin-3-yl)urea: Lacks the furan ring, potentially altering its binding properties and biological activity.

    1-(2,6-Difluorophenyl)-3-((6-(thiophen-2-yl)pyridin-3-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which might affect its electronic properties and reactivity.

Uniqueness: 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is unique due to its combination of a difluorophenyl group, a furan ring, and a pyridine ring. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c18-12-3-1-4-13(19)16(12)22-17(23)21-10-11-6-7-14(20-9-11)15-5-2-8-24-15/h1-9H,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELSSWNHXKEGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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